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molecular formula C7H5FN2 B1272301 4-Amino-3-fluorobenzonitrile CAS No. 63069-50-1

4-Amino-3-fluorobenzonitrile

Cat. No. B1272301
M. Wt: 136.13 g/mol
InChI Key: RLMBRRQWBTWGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440929B2

Procedure details

A mixture of 4-amino-3-fluorobenzonitrile (184 mmol) and NCS (276 mmol) in AcOH (300 mL) was stirred at 70° C. for approximately 16 h. The mixture was concentrated. H2O was added to the residue and the solid product was filtered off and washed (sat. NaHCO3 and H2O). To eliminate H2O, THF was added and removed under reduced pressure to yield the desired product.
Quantity
184 mmol
Type
reactant
Reaction Step One
Name
Quantity
276 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[F:10].C1C(=O)N([Cl:18])C(=O)C1>CC(O)=O>[NH2:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([C:6]#[N:7])=[CH:8][C:9]=1[Cl:18]

Inputs

Step One
Name
Quantity
184 mmol
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)F
Name
Quantity
276 mmol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for approximately 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
H2O was added to the residue
FILTRATION
Type
FILTRATION
Details
the solid product was filtered off
WASH
Type
WASH
Details
washed (sat. NaHCO3 and H2O)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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